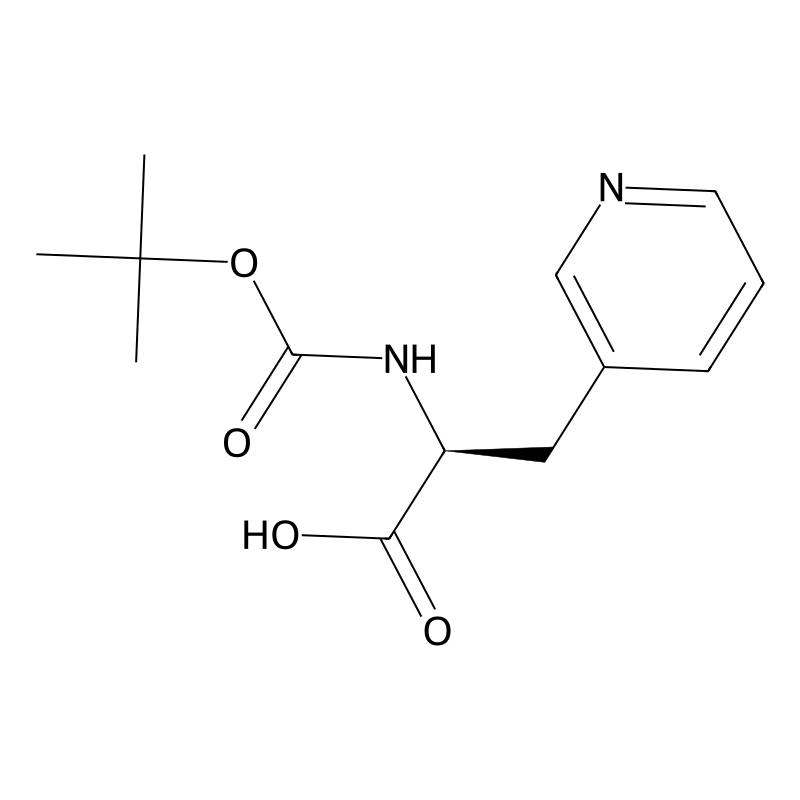(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis:
- Intermediate for Peptide Synthesis: The presence of the Boc protecting group makes (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid a valuable building block for the synthesis of peptides containing a 3-pyridylalanine moiety. This can be useful in studies related to protein function, drug development, and enzyme engineering.
Medicinal Chemistry:
- Development of Therapeutic Agents: The unique structure of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid offers potential for the development of new therapeutic agents. The pyridyl group can participate in various interactions with biological targets, while the carboxylic acid functionality can be further modified to enhance potency and selectivity.
Material Science:
- Design of Functional Polymers: The incorporation of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid into polymers can lead to materials with novel properties. The pyridyl group can introduce conductivity or fluorescence, while the carboxylic acid group can facilitate crosslinking or surface modification.
Biological Research:
- Probe for Protein-Protein Interactions: The pyridyl group in (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid can be functionalized with tags or probes, enabling the study of protein-protein interactions. This can be useful in understanding cellular processes and signaling pathways.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is an amino acid derivative characterized by its unique structure, which includes a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. This compound is notable for its potential applications in medicinal chemistry and drug design due to its structural features that may influence biological activity.
- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, facilitating the synthesis of peptides and proteins.
- Deprotection Reactions: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, allowing for the deprotection of the amino group for further reactions.
- Coupling Reactions: The carboxylic acid moiety can engage in coupling reactions with other amines or alcohols, expanding the versatility of this compound in synthetic pathways.
Biological activity refers to the effects that a compound exerts on living organisms. For (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, potential biological activities may include:
- Antimicrobial Activity: Compounds with similar structures often exhibit antimicrobial properties, which could be explored through bioassays.
- Enzyme Inhibition: The presence of the pyridine ring may allow for interactions with various enzymes, potentially inhibiting their activity.
- Neuroactive Effects: Given its structural similarity to neurotransmitters, it may also possess neuroactive properties, warranting further investigation .
Several methods can be employed to synthesize (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid:
- Starting Materials: The synthesis typically begins with commercially available pyridine derivatives and protected amino acids.
- Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
- Coupling Reaction: The protected amino acid is then coupled with a pyridine derivative using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Deprotection: Finally, the Boc group can be removed using hydrochloric acid or trifluoroacetic acid to yield the free amino acid.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid has potential applications in various fields:
- Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive peptides or pharmaceuticals targeting specific biological pathways.
- Drug Development: Its unique structure may facilitate the development of new drugs with enhanced efficacy and reduced side effects.
- Research: It can be used in studies exploring structure-activity relationships in drug design .
Interaction studies are crucial for understanding how (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid interacts with biological targets:
- Molecular Docking Studies: Computational methods can predict binding affinities and interaction modes with target proteins or enzymes.
- In Vitro Assays: Biological assays can evaluate its effects on cell lines or isolated enzymes to determine its pharmacological profile.
- Quantitative Structure–Activity Relationship Models: These models can help predict biological activity based on structural features .
Several compounds share structural similarities with (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminopyridine | Contains an amino group on pyridine | Lacks carboxylic acid functionality |
| N-Boc-L-alanine | Similar Boc protection but lacks pyridine | Simpler structure, less versatile |
| 4-Pyridylalanine | Contains a pyridine ring but different position | Different biological activity profile |
This comparison illustrates that while there are compounds with similar functional groups, (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid's specific combination of features may lead to distinct biological activities and applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








